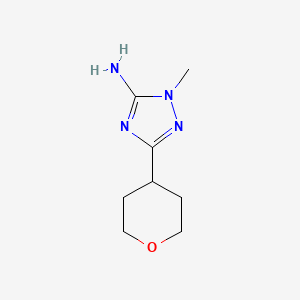

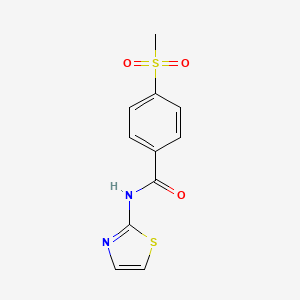

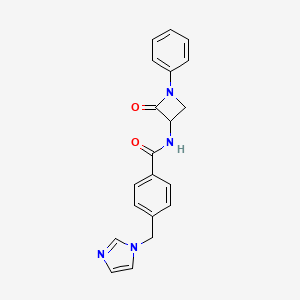

(4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrazole derivative and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Simultaneous Double C2/C3 Functionalization

A study demonstrated the synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone via simultaneous double C2/C3 functionalization of the pyridine ring of a quinoline molecule. This method represents a one-step process involving p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide, highlighting a novel approach to chemical synthesis (Belyaeva et al., 2018).

Organocatalyzed Synthesis

1H-Tetrazole 5-acetic acid (TAA) was explored as a new organocatalyst for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones derivatives from 2’-aminoacetophenone under solvent-free conditions. This research underlines the catalyst's reusability and the convenience of the method. The synthesized compounds exhibit yellowish-white fluorescence under UV light, suggesting potential applications in photophysical studies (Mondal et al., 2019).

Catalytic Antibodies Generation

The synthesis of tetrahydroquinolines and hexahydrobenzoindolizines, aimed at generating catalytic antibodies able to catalyze cationic cyclization reactions, presents a fascinating intersection of organic chemistry and immunology. This approach explores the potential therapeutic applications of synthesized compounds by using them as haptens for antibody generation (González‐Bello et al., 1997).

Synthesis of Substituted 2-Pyridyl-4-phenylquinolines

The acid-catalyzed condensation method to prepare substituted 2-pyridyl-4-phenylquinolines from o-aminobenzophenones showcases an innovative route to produce compounds that can act as asymmetric bidendate ligands to complex with transition metals. This synthesis contributes to the development of new materials for potential applications in catalysis and material science (Mamo et al., 2002).

Propiedades

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c23-17(21-11-3-5-13-4-1-2-6-16(13)21)14-7-9-15(10-8-14)22-12-18-19-20-22/h1-2,4,6-10,12H,3,5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBPLBOLOOOTNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

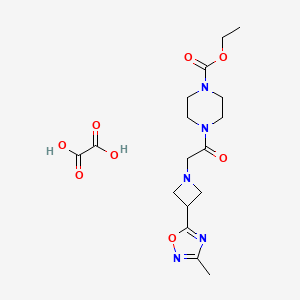

![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2388543.png)

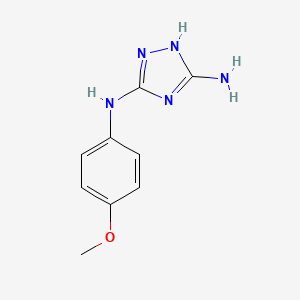

![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)

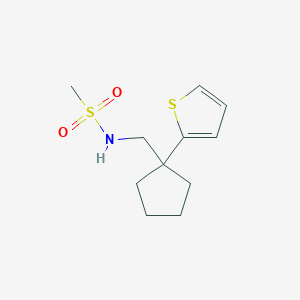

![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388551.png)